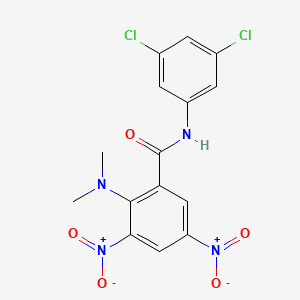![molecular formula C16H19N3O3 B15153841 5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153841.png)
5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-diethylaminobenzaldehyde with barbituric acid derivatives. The reaction is carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like butanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(diethylamino)-2-hydroxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1,3-Dimethyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-[4-(diethylamino)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-[[4-(diethylamino)-2-methylphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H19N3O3/c1-4-19(5-2)12-7-6-11(10(3)8-12)9-13-14(20)17-16(22)18-15(13)21/h6-9H,4-5H2,1-3H3,(H2,17,18,20,21,22) |
InChI Key |
LISMAFPORWRSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153763.png)
![(3E)-3-{2-[4-(morpholin-4-yl)-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15153765.png)
![{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B15153779.png)
![2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B15153787.png)
![Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153788.png)

![2,4-dichloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153792.png)
![5-[(tert-butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153803.png)
![N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B15153807.png)
![Ethyl 3-{[(4-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153816.png)
![1-[5-(Ethylamino)-4-nitrothiophen-2-yl]ethanone](/img/structure/B15153817.png)
![10-(3-nitrophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15153821.png)
![N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B15153825.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B15153832.png)
